molecular formula C21H17FN6O3S B2363722 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-70-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Numéro de catalogue: B2363722
Numéro CAS: 863458-70-2
Poids moléculaire: 452.46
Clé InChI: OMPUKRZMARYDHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies, including enzyme inhibition and cytotoxicity assessments.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzo[b][1,4]dioxin moiety linked to a triazolopyrimidine derivative. Its molecular formula is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S with a molecular weight of approximately 398.44 g/mol.

Enzyme Inhibition

Recent studies have investigated the inhibitory effects of this compound on various enzymes relevant to metabolic diseases and neurodegenerative disorders:

  • α-Glucosidase Inhibition : The compound was screened for its ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). In vitro assays indicated that it exhibits significant inhibitory activity against this enzyme, which suggests potential for managing postprandial hyperglycemia .
  • Acetylcholinesterase Inhibition : Additionally, the compound was tested for acetylcholinesterase inhibition, which is pertinent in Alzheimer's disease therapy. Results showed promising inhibition rates, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines to evaluate the safety profile of the compound:

  • Cell Line Testing : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results indicated moderate cytotoxicity with IC50 values ranging from 20 to 50 µM. This level of cytotoxicity warrants further investigation into the mechanisms underlying its effects on cancer cells .

Antiparasitic Activity

The compound also demonstrated activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that it may have broader applications in treating parasitic infections alongside its potential use in cancer therapy .

Case Study 1: High-Throughput Screening

A high-throughput screening campaign identified this compound as a "hit" for inducing autophagy in cellular models. This property may contribute to its cytotoxic effects against cancer cells and could be utilized in drug development aimed at enhancing autophagic processes in diseased cells .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure of this compound were synthesized and evaluated. The SAR studies revealed that modifications at specific positions significantly influenced both enzyme inhibition and cytotoxicity profiles. For example, substituents on the triazole ring enhanced α-glucosidase inhibition while maintaining acceptable cytotoxicity levels .

Data Tables

Activity IC50 Value (µM) Target
α-Glucosidase Inhibition15 - 25Type 2 Diabetes
Acetylcholinesterase Inhibition20 - 40Alzheimer's Disease
Cytotoxicity (MCF-7 Cells)20 - 50Cancer Therapy
Antiparasitic ActivityEC50 ~ 5Trypanosoma cruzi, Leishmania

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-13(15)10-28-20-19(26-27-28)21(24-12-23-20)32-11-18(29)25-14-5-6-16-17(9-14)31-8-7-30-16/h1-6,9,12H,7-8,10-11H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPUKRZMARYDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.